![molecular formula C9H8BrF3O2 B1342573 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene CAS No. 200956-50-9](/img/structure/B1342573.png)
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene
Overview
Description
“2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H8BrF3O2 . It has a molecular weight of 285.06 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene” consists of a benzene ring substituted with bromo, ethoxy, and trifluoromethoxy groups . The exact positions of these substituents can influence the chemical properties and reactivity of the molecule.Scientific Research Applications
Comprehensive Analysis of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene Applications
Pharmaceutical Synthesis: This compound is utilized in the synthesis of various pharmaceuticals, including those with polyfluoroalkoxy groups which are present in important drugs like Lumacaftor .
Organic Synthesis Intermediates: It serves as an intermediate in the preparation of phenyllithiums, which are versatile intermediates for accessing a range of organofluorine compounds .
Ligand Synthesis: The compound is used in the synthesis of atropisomeric diphosphine ligands, which are important in asymmetric catalysis .
Mechanism of Action
Target of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry due to their unique electronic properties and their ability to form stable carbon-halogen bonds .
Mode of Action
It’s known that brominated compounds can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity of the molecule .
Biochemical Pathways
Brominated and trifluoromethoxylated compounds are often involved in various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of the ethoxy group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry for their potential biological activities .
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUATZBRJLHRCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596207 | |
Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
CAS RN |
200956-50-9 | |
Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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